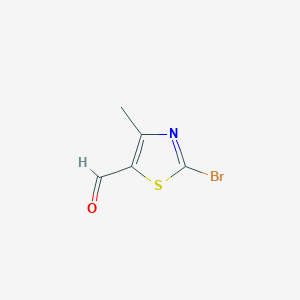

2-Bromo-4-methylthiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYIYXCLOXLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.

Core Compound Identification and Properties

Molecular Formula: C₅H₄BrNOS[1][3]

Molecular Weight: 206.06 g/mol [1][3]

Physicochemical Properties

Precise experimental data for the physical properties of this compound is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds and information from suppliers, the following properties can be inferred:

| Property | Value/Description | Source |

| Appearance | Expected to be a solid, ranging from off-white to yellow or brown. | General observation for similar compounds |

| Melting Point | Not definitively reported. For comparison, the related 2-bromo-4-methylthiazole-5-carboxylic acid has a melting point of 163-168 °C.[2] | [2] |

| Boiling Point | Not reported. Likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. | General chemical principles |

| Storage | Recommended storage is under an inert atmosphere at 2-8°C.[1] | [1] |

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, typical spectroscopic characteristics can be anticipated based on the molecule's structure. Researchers can obtain specific data sheets from vendors upon request.[1][4]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the methyl group (CH₃) would appear further upfield.

-

¹³C NMR: The carbon NMR would exhibit a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position (around 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Manufacturing

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical approach to the synthesis of this compound involves the construction of the substituted thiazole ring followed by the introduction of the aldehyde functionality, or vice-versa. One common strategy is the Hantzsch thiazole synthesis, followed by functional group interconversion.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, two-step protocol for the synthesis of a similar compound, 4-methyl-thiazole-5-carbaldehyde, which can be adapted for the target molecule. This process involves the reduction of a carboxylate ester to an alcohol, followed by oxidation to the aldehyde.[5]

Step 1: Reduction of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to (2-Bromo-4-methylthiazol-5-yl)methanol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise while maintaining the temperature. The choice of reducing agent is critical to avoid side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0°C. Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Step 2: Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to this compound

-

Reaction Setup: Dissolve the alcohol from the previous step in an appropriate solvent, such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature. These reagents are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of silica gel to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the reactivity of both an aromatic aldehyde and a bromo-substituted heterocycle. This dual reactivity makes it a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functional group is a key site for molecular elaboration.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of various nitrogen-containing heterocycles.

-

Wittig and Related Reactions: It can react with phosphorus ylides in Wittig-type reactions to form alkenes.

Reactions of the Bromo Group

The bromine atom on the thiazole ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters. This is a cornerstone reaction in modern drug discovery for building molecular complexity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.

-

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds with terminal alkynes, providing access to alkynyl-substituted thiazoles.

-

Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the bromo group can be displaced by strong nucleophiles.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[6] The unique combination of functional groups in this compound makes it a highly valuable starting material for the synthesis of novel therapeutic agents.

Role as a Key Building Block for Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminothiazole moiety, which can be readily synthesized from 2-bromo-thiazole precursors, is a common feature in many kinase inhibitors.

Scientific literature highlights the use of similar thiazole carboxamides in the development of potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is a key target in oncology.[6] The general strategy involves using the bromo-thiazole as a scaffold to introduce various substituents that can interact with the ATP-binding site of the kinase.

Potential in Other Therapeutic Areas

Beyond oncology, thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]

-

Anti-inflammatory Agents: The thiazole scaffold is present in some anti-inflammatory drugs.

-

Antiviral Activity: Certain thiazole derivatives have been investigated for their antiviral properties, including against HIV.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the privileged thiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery and development endeavors.

References

- 1. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 2. 40003-41-6 2-Bromo-4-methylthiazole-5-carboxylic acid AKSci W6042 [aksci.com]

- 3. 933720-87-7 | this compound - Moldb [moldb.com]

- 4. This compound(933720-87-7) 1H NMR spectrum [chemicalbook.com]

- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

physical and chemical properties of 2-Bromo-4-methylthiazole-5-carbaldehyde

An In-Depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of a Heterocyclic Building Block

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with bromine, methyl, and aldehyde functional groups. This specific arrangement of reactive sites makes it a highly valuable and versatile intermediate in synthetic organic chemistry. Thiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed examination of the physicochemical properties, chemical reactivity, and strategic applications of this key building block, grounding theoretical knowledge in practical, field-proven insights.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The fundamental properties of this compound are summarized below. While some experimental data for this specific compound is not extensively published, its properties can be reliably inferred from its structure and data on closely related analogues.

| Property | Data | Source |

| CAS Number | 933720-87-7 | [3][4] |

| Molecular Formula | C₅H₄BrNOS | [5][6] |

| Molecular Weight | 206.06 g/mol | [5][6] |

| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Appearance | Typically a solid, ranging from off-white to yellow/brown | Inferred |

| Purity | Commercially available with purity typically ≥97% | [6] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended storage temperature 2-8°C. | [7] |

Chemical Profile and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the aldehyde group, the bromine atom at the 2-position, and the thiazole ring itself. This trifecta of reactivity allows for sequential, regioselective modifications.

References

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. This compound | 933720-87-7 [chemicalbook.com]

- 4. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 4-Bromo-2-methylthiazole-5-carbaldehyde (EVT-14062359) [evitachem.com]

- 6. 933720-87-7 | this compound - Moldb [moldb.com]

- 7. chemshuttle.com [chemshuttle.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the influence of the thiazole core, bromine substituent, methyl group, and aldehyde functionality, we present an in-depth interpretation of the expected spectral data. This guide is intended to assist researchers in the identification, verification, and quality control of this important synthetic intermediate.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents. This compound, with its strategically placed functional groups, offers multiple avenues for synthetic elaboration, making it a valuable precursor for the synthesis of diverse compound libraries.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a detailed roadmap for its spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the bromine atom and the aldehyde group, coupled with the electron-donating effect of the methyl group, creates a distinct electronic environment within the thiazole ring, which is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its constitution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl and aldehyde protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~2.7 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to resonate in this region. The absence of adjacent protons results in a singlet. |

| 2 | ~9.9 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing at a high chemical shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~18 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

| 2 | ~120 | C5 | The carbon bearing the aldehyde group will be influenced by its electron-withdrawing nature. |

| 3 | ~145 | C2 | The carbon attached to the electronegative bromine atom will be significantly deshielded. |

| 4 | ~160 | C4 | The carbon attached to the methyl group and part of the thiazole ring. |

| 5 | ~185 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and will appear furthest downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2900-3000 | Weak-Medium | C-H stretch (methyl) | Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the methyl group. |

| ~2720, ~2820 | Weak-Medium | C-H stretch (aldehyde) | The Fermi resonance of the aldehyde C-H stretch typically results in two weak bands in this region.[2] |

| ~1690 | Strong | C=O stretch (aldehyde) | The strong carbonyl stretch is a hallmark of the aldehyde functional group. Conjugation with the thiazole ring may shift this to a slightly lower wavenumber.[2] |

| ~1550 | Medium | C=N stretch (thiazole) | The stretching vibration of the endocyclic C=N bond in the thiazole ring. |

| ~1450 | Medium | C=C stretch (thiazole) | The stretching vibration of the endocyclic C=C bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Caption: Workflow for EI-MS data acquisition.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Molecular Ion (M⁺): The molecular weight of C₅H₄BrNOS is approximately 206 g/mol . Therefore, the mass spectrum should show two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation pathways, leading to characteristic fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z 204/206.

-

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group would lead to a fragment at m/z 176/178.

-

Loss of a bromine radical (-Br•): This would give a fragment ion at m/z 126.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The presented data and interpretations, grounded in the fundamental principles of spectroscopy and the known behavior of related thiazole derivatives, offer a robust framework for the identification and quality assessment of this versatile building block. Researchers are encouraged to use this guide in conjunction with their experimentally acquired data for a comprehensive structural elucidation.

References

A Technical Guide to the Biological Potential of Thiazole-Based Aldehydes

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] When functionalized with an aldehyde group, this heterocyclic system gains a unique chemical reactivity that translates into a broad spectrum of biological activities. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of thiazole-based aldehydes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for biological evaluation, and a forward-looking perspective on this promising class of compounds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry.[2] Its presence in natural products like vitamin B1 (Thiamine) and potent therapeutic agents such as the anticancer drugs Dasatinib and Ixazomib underscores its pharmacological significance.[1][3] The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an excellent pharmacophore for engaging with biological targets like enzymes and proteins.[3]

The introduction of an aldehyde (-CHO) group onto the thiazole ring creates a reactive electrophilic center. This functionalization opens up a vast chemical space for derivatization and allows the molecule to potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in protein active sites, leading to potent and often irreversible inhibition. This guide explores the multifaceted potential of these specialized thiazole derivatives.

Synthetic Pathways to Thiazole-Based Aldehydes

The generation of a diverse library of thiazole-based aldehydes is predicated on robust and versatile synthetic strategies. The choice of a synthetic route is often dictated by the desired substitution pattern and the stability of the starting materials.

Hantzsch Thiazole Synthesis

A classical and widely adopted method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[4] This reaction provides a straightforward route to substituted thiazoles, which can then be formylated.

Formylation of Pre-formed Thiazole Rings

Direct formylation of a pre-existing thiazole ring is a common strategy. The Vilsmeier-Haack reaction, for instance, is a powerful method for introducing an aldehyde group onto electron-rich aromatic rings, including thiazoles.

Multi-Component Reactions

Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to build molecular complexity in a single step. An MCR involving aldehydes, isothiocyanates, and alkyl bromides has been reported for the green synthesis of thiazole derivatives.[5] Such methods are highly efficient and align with the principles of sustainable chemistry.[5]

Oxidation of Thiazole Methanols

A reliable method involves the synthesis of a thiazole-methanol intermediate, followed by its selective oxidation to the corresponding aldehyde.

-

Causality of Reagent Choice: The use of mild oxidizing agents like Dess-Martin periodinane or pyridinium chlorochromate (PCC) is crucial. These reagents are selected for their high selectivity for primary alcohols and their ability to prevent over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. This control is essential for preserving the reactive aldehyde functionality.

Spectrum of Biological Activities

Thiazole-based aldehydes and their derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in multiple therapeutic areas.

Anticancer Activity

The anticancer potential of thiazole derivatives is extensively documented.[3] These compounds exert their effects through various mechanisms, making them attractive for combating the heterogeneity and resistance of cancer.[3][6]

-

Mechanism of Action: Thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt microtubule assembly during cell division, and inhibit critical signaling pathways such as NF-κB, PI3K/Akt/mTOR.[6] The aldehyde functionality can enhance potency by forming covalent adducts with target proteins. For example, some thiazole-based compounds have been designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme crucial for tumor glycolysis.[7]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the thiazole ring and any associated phenyl rings significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., chlorine, bromine) or methoxy groups on an attached phenyl ring can dramatically enhance cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[2][8]

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | MCF-7 | 2.57 ± 0.16 | [8][9] |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | HepG2 | 7.26 ± 0.44 | [8][9] |

| 87a | β-pentene based, hydroxyl on benzene ring | HeLa | 3.48 ± 0.14 | [2] |

| 91a | Pyrazole, naphthalene, and thiazole rings | HeLa | 0.86 | [2] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[10] Thiazole derivatives have emerged as a promising class of antimicrobial compounds, effective against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.[11][12]

-

Mechanism of Action: The antimicrobial action of thiazoles can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[11] The dual hydrophobic and hydrophilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]

-

SAR Insights: SAR studies on antimicrobial thiazoles have shown that hybridization with other heterocyclic scaffolds, such as pyrazoline, can significantly enhance potency.[13] The lipophilicity of the molecule, often quantified by the partition coefficient (log P), is a critical parameter influencing antimicrobial efficacy.[14]

| Compound Class | Test Organism | MIC (µg/mL) | Citation |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae | 0.03–7.81 | [13] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | E. coli | 0.03–7.81 | [13] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus / E. coli | 16.1 µM | [11] |

| Benzo[d]thiazole derivatives | Gram-positive/negative bacteria | 50–75 | [14] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid pathway.[15]

-

Mechanism of Action: Several thiazole compounds have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16] Some derivatives may also reduce the synthesis of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[17]

-

Evaluation Models: The anti-inflammatory effects are commonly evaluated using in vivo models such as the carrageenan-induced rat paw edema assay, which measures the reduction in swelling after administration of the test compound.[18][19]

Neuroprotective and Enzyme Inhibitory Activity

The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases.[20][21]

-

Neuroprotection: Certain thiazole sulfonamides have shown neuroprotective capabilities against toxin-induced damage in neuronal cell models, mitigating oxidative stress and preventing mitochondrial dysfunction.[20]

-

Enzyme Inhibition: Thiazole derivatives are potent inhibitors of various enzymes.[22] They have been investigated as inhibitors of cholinesterases (implicated in Alzheimer's disease), carbonic anhydrases, and various protein kinases involved in cancer signaling.[23][24][25] The ability of the thiazole ring to fit into active sites and form key interactions makes it a versatile scaffold for designing specific enzyme inhibitors.[23]

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which thiazole-based aldehydes exert their effects is paramount for rational drug design.

Inhibition of Kinase Signaling in Cancer

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been successfully developed as kinase inhibitors.[23]

-

Targeted Pathways: Thiazoles have been shown to inhibit kinases in pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR.[6] The nitrogen atom of the thiazole ring often acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[3]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 17. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. wjpmr.com [wjpmr.com]

- 20. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 24. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 25. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole Derivatives in Drug Discovery: A Technical Guide to a Privileged Scaffold

Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its unique structural features and versatile chemical reactivity have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2][4] Thiazole-based compounds are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6] This guide provides an in-depth exploration of thiazole derivatives in modern drug discovery, intended for researchers and drug development professionals. We will examine the core chemical properties that make this scaffold a privileged structure, delve into key synthetic methodologies with a focus on the rationale behind experimental choices, and survey its extensive therapeutic applications with an emphasis on mechanisms of action. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with clinical application.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a cornerstone of heterocyclic chemistry and drug design.[1][7] Its prevalence in both natural products, such as Thiamine (Vitamin B1), and synthetic drugs underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1]

Chemical Properties and Reactivity

The thiazole ring's chemical character is defined by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom.[8] This arrangement results in a unique electron distribution: position C2 is electron-deficient and susceptible to nucleophilic attack, while position C5 is electron-rich, making it the preferred site for electrophilic substitution.[9] The nitrogen atom at position 3 acts as a proton acceptor (base) and a site for N-alkylation, forming thiazolium cations.[9] This nuanced reactivity allows for precise and regioselective modifications, a critical feature for structure-activity relationship (SAR) studies in drug development.[10]

Significance in Drug Design

The thiazole ring is more than a simple molecular framework; it actively participates in biological interactions. The nitrogen atom is a proficient hydrogen bond acceptor, enabling strong binding to target proteins and enzymes.[11] The ring system itself is relatively stable and can serve as a bioisostere for other aromatic systems, like benzene or pyridine, while offering distinct electronic and solubility properties. Its ability to be substituted at multiple positions (C2, C4, and C5) provides the chemical diversity needed to optimize potency, selectivity, bioavailability, and toxicity profiles.[4][12]

Synthesis of Thiazole Derivatives: Key Methodologies

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable access to a wide array of derivatives.

The Hantzsch Thiazole Synthesis: A Cornerstone Method

The most renowned and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887.[7] This reaction is valued for its reliability, broad substrate scope, and operational simplicity.

Causality Behind the Experimental Choice: The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[7] This choice of reactants is mechanistically driven. The thioamide provides the requisite N-C-S fragment, acting as a potent nucleophile via its sulfur atom. The α-haloketone provides the remaining C-C fragment and possesses two key features: a reactive electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (the halide), which facilitates the final cyclization step. This elegant convergence of nucleophilic and electrophilic partners makes the Hantzsch synthesis a highly efficient and predictable method for creating the 2,4-disubstituted thiazole core.[7]

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a self-validating system where the formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected thioamide (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Initiation of Reaction: Add the corresponding α-haloketone (1.0 equivalent) to the solution. Causality Note: Stoichiometric amounts are used to ensure complete consumption of the starting materials, simplifying purification.

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by TLC every 30-60 minutes, observing the disappearance of starting material spots and the appearance of a new product spot.

-

Work-up: Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.

-

Neutralization & Extraction: Add a saturated solution of sodium bicarbonate to neutralize any acid formed. If the product is not soluble in water, extract it into an organic solvent like ethyl acetate. Causality Note: Neutralization is crucial to prevent side reactions and ensure the product is in its free base form for proper isolation.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified thiazole derivative using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

Other Synthetic Routes

While the Hantzsch synthesis is dominant, other methods like the Cook-Heilborn synthesis (for 5-aminothiazoles from α-aminonitriles) and Tcherniac's synthesis (for 2-substituted thiazoles from α-thiocyanoketones) provide access to different substitution patterns.[9]

Therapeutic Landscape of Thiazole Derivatives

The thiazole scaffold is a key component in drugs targeting a wide array of diseases.[2][4][5]

Anticancer Agents

Thiazole derivatives have emerged as highly effective anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][11][14]

The versatility of the thiazole scaffold allows it to be tailored to inhibit numerous cancer-related targets.[8]

-

Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. A prime example is Dasatinib , an FDA-approved drug that targets the BCR-ABL kinase in chronic myeloid leukemia.[15]

-

Induction of Apoptosis: Thiazoles can trigger programmed cell death (apoptosis) in cancer cells by modulating key proteins in the apoptotic pathway, such as those in the Bcl-2 family.[8][13][16]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption halts the cell cycle and leads to cell death, a mechanism similar to that of the taxane class of drugs.[8][16]

-

Enzyme Inhibition: Thiazoles have been shown to inhibit other crucial enzymes like topoisomerase and histone deacetylases (HDAC), which are involved in DNA replication and gene expression.[16][17]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-4-methylthiazole-5-carbaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methylthiazole-5-carbaldehyde

Introduction: The Significance of a Versatile Heterocycle

This compound is a bifunctional heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. Its structure, which incorporates a reactive aldehyde group and a bromine-substituted thiazole ring, makes it a valuable synthetic intermediate. Thiazole derivatives are recognized as "privileged scaffolds" in pharmaceutical research, forming the core of numerous biologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds[1][2]. This specific aldehyde serves as a crucial building block for constructing more complex molecules, often through reactions like cross-coupling and condensation, enabling the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutics such as potent kinase inhibitors[1].

The inherent reactivity that makes this compound a valuable synthetic tool also dictates the need for rigorous safety and handling protocols. This guide provides an in-depth analysis of the associated hazards and outlines field-proven procedures for its safe management in a research and development setting. The protocols described herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly, ensuring both personal safety and experimental integrity.

Section 1: Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The compound presents multiple health risks upon exposure, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification and Health Effects

The primary hazards are acute toxicity if ingested, severe irritation to the skin and eyes, the potential to cause an allergic skin reaction (sensitization), and respiratory irritation. These classifications necessitate stringent control measures to prevent direct contact and inhalation. The aldehyde functional group is a known electrophile and can react with biological nucleophiles, such as amino acid residues in proteins, which is a likely mechanism for its irritant and sensitizing properties. Furthermore, studies on thiazole-containing drugs indicate that they can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which may contribute to toxicity[3].

The official GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the compound can lead to adverse health effects. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and redness. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated skin contact may lead to an allergic response. |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially damaging irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. |

Data sourced from the Sigma-Aldrich Safety Data Sheet[1].

Physical and Chemical Hazards

Beyond its biological reactivity, this compound is a combustible solid. While it does not have a low flash point, it can burn if ignited. Of significant note is its potential to form explosive mixtures with air upon intense heating. Finely distributed dust, when agitated in the air, can also create a dust explosion hazard[1].

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls to contain the hazard at its source and appropriate PPE to protect the individual operator.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills. The fume hood provides a controlled environment with adequate ventilation, drawing airborne particles away from the user's breathing zone. For weighing operations, an enclosed balance or a powder containment hood is recommended to minimize dust dispersal. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[4].

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must directly address the hazards identified in Section 1. The following constitute the minimum required PPE for handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[1].

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste[1].

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks involving larger quantities, additional protection such as chemical-resistant aprons and sleeves should be considered. Contaminated work clothing must not be taken out of the laboratory[1].

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a combination organic vapor/particulate cartridge should be used[1].

Section 3: Standard Operating Protocol for Safe Handling

The following step-by-step protocol outlines the safe handling workflow for this compound, from initial preparation to reaction quenching. This workflow is designed as a self-validating system, with critical safety checks integrated at each stage.

Experimental Workflow Protocol

-

Preparation and Pre-Use Checklist:

-

Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Verify the immediate availability of an eyewash station and safety shower.

-

Don all required PPE as specified in Section 2.2.

-

Prepare all necessary glassware and reagents for the experiment.

-

Locate the appropriate spill kit and waste container before starting work.

-

-

Weighing and Transfer:

-

Perform all weighing operations within a fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.

-

Close the primary container immediately after dispensing the required amount.

-

Clean any residual dust from the spatula and weighing vessel with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

-

-

Reaction Setup and Execution:

-

Add the compound to the reaction vessel within the fume hood.

-

If dissolving in a solvent, add the solvent slowly to prevent splashing.

-

Once the reaction is assembled and running, maintain the sash of the fume hood at the lowest practical height.

-

Clearly label the reaction vessel with its contents.

-

-

Post-Reaction Workup and Cleanup:

-

Quench the reaction using appropriate, pre-determined procedures.

-

Decontaminate all glassware by rinsing with a suitable solvent. The initial rinsate should be treated as hazardous waste.

-

Wipe down the work surface in the fume hood with a suitable cleaning agent.

-

The logical flow of this protocol, emphasizing containment and protection at each step, is visualized in the diagram below.

Caption: Safe Handling Workflow for this compound.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[1][5].

-

In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation or a rash develops, consult a physician[1][4].

-

In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[1].

-

In Case of Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical consultation[1].

-

In Case of a Spill: For small spills, absorb the material with inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.

Waste Disposal Protocol

As a halogenated organic compound, this material must be disposed of as hazardous chemical waste. It must not be discharged into drains or the environment[6].

-

Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. This waste stream is typically categorized as "Halogenated Organic Waste"[7][8].

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations[7].

-

Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service. The primary method for destroying such compounds is high-temperature incineration (around 1200 K) in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr) formed during combustion[6][9].

References

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. ethz.ch [ethz.ch]

- 6. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. uakron.edu [uakron.edu]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Storage and Stability of 2-Bromo-4-methylthiazole-5-carbaldehyde

Introduction: 2-Bromo-4-methylthiazole-5-carbaldehyde (CAS No. 933720-87-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2][3] Its unique trifunctional structure—comprising a reactive aldehyde, a synthetically versatile bromo-substituent on an aromatic thiazole core—makes it a valuable precursor for the synthesis of complex molecular architectures. However, the very features that make this compound synthetically attractive also render it susceptible to degradation if not stored and handled with meticulous care. The integrity of starting materials is paramount to the reproducibility and success of research outcomes.

This in-depth guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. Moving beyond simple storage instructions, this document elucidates the underlying chemical principles, details potential degradation pathways, and provides actionable protocols to ensure the long-term viability and purity of this critical reagent.

Physicochemical Profile and Inherent Reactivity

Understanding the molecule's structure is fundamental to predicting its stability. The compound's reactivity is primarily dictated by the interplay of its three key functional domains.

Caption: Key reactive sites of this compound.

-

Aldehyde Group (-CHO): This is the most significant liability for stability. Aldehydes, particularly aromatic ones, are highly susceptible to aerobic oxidation, converting them into the corresponding carboxylic acid.[4][5] This process can be catalyzed by light, heat, and trace metal impurities.

-

Thiazole Ring: As an electron-rich aromatic system, the thiazole ring provides a degree of electronic stabilization.[6] However, under harsh acidic or basic conditions, the ring system can be susceptible to hydrolysis.[7]

-

Bromo Substituent (C-Br): The carbon-bromine bond is a key site for chemical synthesis. While relatively stable under normal storage conditions, organobromine compounds can be sensitive to light (photodecomposition) over extended periods.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 933720-87-7 | [1][2][3] |

| Molecular Formula | C₅H₄BrNOS | [3] |

| Molecular Weight | 206.06 g/mol | [3] |

| Typical Appearance | White to yellow or light brown crystalline powder | [8] |

| Purity (Commercial) | ≥97% | [3] |

Primary Degradation Pathway: Oxidation

The principal and most common degradation route for this compound is the oxidation of the aldehyde functional group to 2-Bromo-4-methylthiazole-5-carboxylic acid. This single transformation significantly alters the compound's reactivity and renders it unsuitable for most subsequent chemical reactions that rely on the aldehyde's electrophilicity.

References

- 1. This compound | 933720-87-7 [chemicalbook.com]

- 2. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 3. 933720-87-7 | this compound - Moldb [moldb.com]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromothiazole-4-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Strategic Utility of 2-Bromo-4-methylthiazole-5-carbaldehyde: A Technical Guide for Synthetic Chemists

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. From the antibacterial sulfathiazole to the tyrosine kinase inhibitor dasatinib, the thiazole motif is integral to the therapeutic efficacy of a diverse range of pharmaceuticals. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making the development of novel thiazole-based building blocks a critical endeavor in the pursuit of new medicines.

Among the panoply of functionalized thiazoles, 2-Bromo-4-methylthiazole-5-carbaldehyde stands out as a particularly versatile and powerful building block for the synthesis of complex molecular architectures. Its utility stems from the orthogonal reactivity of its two key functional groups: a bromine atom at the 2-position, which is amenable to a wide array of cross-coupling reactions, and a carbaldehyde group at the 5-position, a versatile handle for chain extension and the introduction of diverse pharmacophoric elements. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a particular focus on its role in the construction of biologically active molecules.

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is paramount to its utility as a building block. While several synthetic routes to substituted thiazole-5-carbaldehydes have been reported, the Vilsmeier-Haack reaction remains one of the most reliable and scalable methods for the formylation of electron-rich heterocycles, including thiazoles.[1][2][3][4]

Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.[1][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for thiazole derivatives.

Materials:

-

2-Bromo-4-methylthiazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-Bromo-4-methylthiazole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight | 206.06 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 933720-87-7 |

The Dual Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the distinct and addressable reactivity of its bromo and aldehyde functionalities. This dual reactivity allows for a stepwise and controlled elaboration of the thiazole core, enabling the construction of a wide array of complex molecules.

Reactions at the 5-Carbaldehyde Group

The aldehyde group is a versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Knoevenagel condensation is a classic reaction for the formation of α,β-unsaturated systems.[6] The aldehyde group of this compound readily undergoes condensation with active methylene compounds in the presence of a basic catalyst, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] This reaction is instrumental in the synthesis of various heterocyclic and carbocyclic systems.

Diagram: Knoevenagel Condensation Workflow

Caption: Generalized workflow for the Knoevenagel condensation.

The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination. This reaction typically involves the initial formation of an imine or enamine intermediate with an amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This transformation is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and target engagement.

The aldehyde group can be converted to an alkene through the Wittig reaction (using a phosphonium ylide) or the Horner-Wadsworth-Emmons reaction (using a phosphonate carbanion). These reactions are highly reliable for the stereoselective synthesis of alkenes.

Reactions at the 2-Bromo Position

The bromine atom at the 2-position of the thiazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions in organic synthesis.[9][10][11] It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide.[12] The 2-bromo position of this compound is highly amenable to Suzuki-Miyaura coupling, providing a straightforward route to 2-aryl- or 2-heteroaryl-4-methylthiazole-5-carbaldehydes.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In addition to the Suzuki-Miyaura coupling, the 2-bromo position can participate in a variety of other palladium-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: for the introduction of alkyne moieties.

-

Heck Coupling: for the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: for the synthesis of 2-amino-thiazole derivatives.

-

Stille Coupling: utilizing organotin reagents.

Application in the Synthesis of Bioactive Molecules: The Case of CYC116

A prime example of the strategic application of this compound is in the synthesis of the potent Aurora kinase inhibitor, CYC116.[13][14] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their dysregulation is frequently observed in human cancers.[15][16] CYC116 has demonstrated broad-spectrum antitumor activity and is an orally bioavailable inhibitor of Aurora A and B kinases.[14][15]

The synthesis of CYC116 showcases the sequential and orthogonal reactivity of this compound. The synthetic strategy involves an initial reaction at the aldehyde functionality, followed by a cross-coupling reaction at the bromo position.

Synthetic Route to CYC116

While the proprietary, detailed industrial synthesis of CYC116 may not be fully disclosed in the public domain, a plausible and convergent synthetic route based on the known reactivity of the building block can be postulated. A key transformation would involve the condensation of the aldehyde with an appropriate amine, followed by a Suzuki or Buchwald-Hartwig coupling to introduce the N-phenyl-pyrimidin-2-amine moiety.

Diagram: Retrosynthetic Analysis of CYC116

Caption: A plausible retrosynthetic analysis of CYC116.

This example highlights how this compound serves as a linchpin, allowing for the convergent assembly of a complex bioactive molecule. The ability to independently manipulate the two functional groups provides a high degree of flexibility in the design and synthesis of analogs for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis and drug discovery. Its dual reactivity, coupled with the privileged nature of the thiazole scaffold, provides chemists with a versatile platform for the rapid and efficient construction of novel molecular entities with therapeutic potential. The successful application of this building block in the synthesis of kinase inhibitors such as CYC116 underscores its importance and portends its continued use in the development of the next generation of targeted therapies. As the demand for novel and effective medicines continues to grow, the strategic deployment of such powerful synthetic tools will be indispensable in the quest for new treatments for human diseases.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde from 2-amino-4-methylthiazole

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-Bromo-4-methylthiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the conversion of commercially available 2-amino-4-methylthiazole to the intermediate 2-bromo-4-methylthiazole via a Sandmeyer-type diazotization and bromination. The subsequent Vilsmeier-Haack formylation of the brominated intermediate selectively installs a carbaldehyde group at the C5 position. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Thiazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of FDA-approved drugs due to their diverse biological activities. The specific target molecule, this compound, combines several key functional groups that make it a highly versatile intermediate. The bromine atom at the 2-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carbaldehyde at the 5-position is a gateway for reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems. This dual functionality allows for the systematic elaboration of the thiazole core, enabling the exploration of chemical space in drug discovery programs.

The described synthetic route is efficient and relies on two classic, yet powerful, named reactions. The initial transformation of the robust amino group to a bromo group is achieved through a Sandmeyer reaction, a reliable method for introducing halides onto heteroaromatic rings.[1][2] The subsequent introduction of the aldehyde is accomplished via the Vilsmeier-Haack reaction, a highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4][5]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages, as illustrated below. The intermediate, 2-bromo-4-methylthiazole, can be isolated and purified before proceeding to the next step.

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 2-Bromo-4-methylthiazole (Intermediate)

This step involves the diazotization of the 2-amino group followed by a copper(I) bromide-mediated substitution. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper(II) halide to yield the final product and regenerate the copper(I) catalyst.[7]

Mechanistic Rationale

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Step 1

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Amino-4-methylthiazole | 114.17 | 50.0 | 5.71 g |

| Copper(I) Bromide (CuBr) | 143.45 | 75.0 | 10.76 g |

| n-Butyl Nitrite | 103.12 | 75.0 | 9.6 mL |

| Acetonitrile (MeCN) | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | - | - | 200 mL |

| 0.1 M Aqueous Ammonia Solution | - | - | 100 mL |

| Magnesium Sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylthiazole (5.71 g, 50.0 mmol) and copper(I) bromide (10.76 g, 75.0 mmol).

-

Solvent Addition: Add acetonitrile (100 mL) to the flask. Stir the suspension at room temperature.

-

Diazotization: Slowly add n-butyl nitrite (9.6 mL, 75.0 mmol) to the stirring suspension. An exothermic reaction and gas evolution (N₂) will be observed.

-

Heating: After the initial effervescence subsides, heat the reaction mixture to 60°C. The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by a brine wash (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to afford 2-bromo-4-methylthiazole as a pale yellow oil. (Expected yield: ~60-70%).

Part 2: Synthesis of this compound (Final Product)

This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C5 position of the thiazole ring. The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃, followed by electrophilic aromatic substitution on the thiazole ring.[4][9]

Mechanistic Rationale

-

Formation of the Vilsmeier Reagent: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

-

Electrophilic Attack and Hydrolysis: The C5 position of the 2-bromo-4-methylthiazole attacks the Vilsmeier reagent. After the loss of a proton to restore aromaticity, the resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

References

- 1. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. ias.ac.in [ias.ac.in]

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Thiazoles

Introduction: The Strategic Importance of Formylated Thiazoles